molecular formula C10H7FO3 B13339662 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid

2-(7-Fluoro-1-benzofuran-2-yl)acetic acid

Cat. No.: B13339662
M. Wt: 194.16 g/mol
InChI Key: YYXNGLJMRAOFKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoro-1-benzofuran-2-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. The presence of a fluorine atom in the benzofuran ring enhances its chemical properties, making it a compound of interest for scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the use of o-hydroxyacetophenones and their derivatives, which undergo cyclization to form the benzofuran ring . The reaction conditions often involve the use of strong acids or bases, and the reaction temperature is carefully controlled to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Fluoro-1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

Properties

Molecular Formula

C10H7FO3

Molecular Weight

194.16 g/mol

IUPAC Name

2-(7-fluoro-1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H7FO3/c11-8-3-1-2-6-4-7(5-9(12)13)14-10(6)8/h1-4H,5H2,(H,12,13)

InChI Key

YYXNGLJMRAOFKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC(=C2)CC(=O)O

Origin of Product

United States

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